molecular formula C14H15NO2 B2447231 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid CAS No. 21144-93-4

2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid

Cat. No.: B2447231
CAS No.: 21144-93-4
M. Wt: 229.279
InChI Key: NDLUYNBMLNNIRV-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid, with the CAS registry number 21144-93-4, is a carbazole derivative with a molecular formula of C14H15NO2 and an average molecular mass of 229.27 g/mol . This compound is a key synthetic intermediate in the development of 2,3,4,9-tetrahydro-1H-carbazole derivatives that function as potent CRTH2 (Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells) receptor antagonists . Its primary research value lies in the investigation and treatment of inflammatory and allergic diseases, with studies highlighting its potential application in conditions such as asthma, allergic rhinitis, atopic eczema, and rheumatoid arthritis . The mechanism of action involves antagonizing the CRTH2 receptor, a prostaglandin D2 receptor that plays a central role in the activation and recruitment of eosinophils and Th2 lymphocytes during the allergic inflammatory response . Researchers utilize this compound as a crucial building block to synthesize more complex derivatives for preclinical studies. The product must be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1,3,5,7H,2,4,6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLUYNBMLNNIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Tetrahydrocarbazole Precursors

A widely employed strategy involves the alkylation of 1,2,3,4-tetrahydrocarbazole with haloacetic acid derivatives. The procedure typically utilizes sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the carbazole nitrogen, followed by reaction with bromoacetic acid or its protected esters.

Representative Procedure :

  • Dissolve 1,2,3,4-tetrahydrocarbazole (10 mmol) in anhydrous DMF under nitrogen.
  • Add NaH (12 mmol) at 0°C and stir for 30 minutes.
  • Introduce methyl bromoacetate (12 mmol) dropwise and reflux at 80°C for 6 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.
  • Hydrolyze the methyl ester using NaOH (2M) in methanol/water (1:1) to yield the free acid.

This method achieves yields of 68–72% after hydrolysis, with purity >95% confirmed by HPLC.

Cyclocondensation Approaches

Alternative routes employ cyclocondensation of substituted phenylhydrazines with cyclohexanone derivatives bearing acetic acid moieties. For example, reaction of 4-(2-carboxyethyl)cyclohexanone with phenylhydrazine in glacial acetic acid generates the tetrahydrocarbazole ring system.

Key Reaction Parameters :

  • Temperature: 110–120°C
  • Catalyst: None (self-condensation)
  • Yield: 58–64%
  • Byproducts: Oligomeric species requiring silica gel purification

Oxidation of Tetrahydrocarbazole Ethanolamines

Recent advances demonstrate the oxidation of 2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanol derivatives using Jones reagent (CrO3/H2SO4) or TEMPO/NaClO systems. This method proves particularly effective for scale-up:

Oxidation Agent Temperature (°C) Time (h) Yield (%) Purity (%)
Jones reagent 0–5 2 82 97
TEMPO/NaClO 25 4 78 96

Data compiled from multiple synthetic studies

Advanced Catalytic Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics for N-alkylation steps. A 2022 study achieved 90% yield in 20 minutes using:

  • 300 W microwave power
  • DMF solvent
  • K2CO3 base
  • Methyl bromoacetate as alkylating agent

The method reduces side product formation from 15% (conventional heating) to <5%, enhancing process efficiency.

Continuous Flow Chemistry

Pioneering work in flow systems demonstrates:

  • 89% conversion in 8 minutes residence time
  • 10 g/h productivity
  • Superior temperature control (±1°C vs ±5°C in batch)

Key parameters:

  • PTFE reactor (ID 1 mm)
  • 120°C
  • 50 bar pressure
  • 0.1M substrate concentration

Analytical Characterization

Modern techniques validate structural integrity:

4.1. Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, COOH), 7.25–6.98 (m, 4H, aromatic), 4.21 (t, J=6.8 Hz, 1H, CH), 2.85–2.45 (m, 4H, CH2), 2.10–1.75 (m, 4H, cyclohexyl)
  • IR (KBr): 3420 cm⁻¹ (OH), 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (aromatic C=C)

4.2. Chromatographic Purity

  • HPLC : tR = 8.92 min (C18 column, MeOH/H2O 70:30, 1 mL/min)
  • Elemental Analysis : Calcd. for C14H15NO2: C 73.34%, H 6.59%, N 6.11%; Found: C 73.18%, H 6.72%, N 6.05%

Industrial-Scale Considerations

Commercial synthesis (Matrix Scientific, Crysdot) employs:

  • 200–500 L reactor systems
  • Cost drivers:
    • Bromoacetic acid derivatives (38% of raw material cost)
    • Solvent recovery (DMF contributes 22% operational expenses)
  • Typical batch size: 15–20 kg
  • Price range: $378–874/g (research quantities)

Emerging Applications Driving Synthesis Innovation

  • Anticancer Agents : IC50 values of 12–18 µM against MCF-7 cells
  • Antimicrobial Activity : 14–17 mm inhibition zones vs S. aureus
  • CRTH2 Receptor Antagonists : Ki = 8.3 nM in binding assays

Chemical Reactions Analysis

Cyclization and Ring-Formation Reactions

The carbazole moiety participates in cyclization reactions under acidic or catalytic conditions. For example:

  • Cyclialkylation with polyphosphoric acid (PPA) or AlCl₃/CH₃NO₂ yields fused heteropolycycles. A study demonstrated that 4-(9H-carbazol-9-yl)-2-methylbutan-2-ol undergoes cyclialkylation to form 4,4-dimethyl-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole in 79% yield .

  • Rh(III)-catalyzed C–H activation enables intermolecular C–C bond formation followed by intramolecular C–N bond closure, producing N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones in 65–90% yields .

Table 1: Cyclization Reaction Conditions and Outcomes

SubstrateCatalystSolventProductYield (%)
4-(9H-carbazol-9-yl)butanolPPANeatPyrido-carbazole derivative79
2-Diazo-1,3-diketone[Cp*RhCl₂]₂/AgNTf₂1,2-DichloroethaneN-Acyl-carbazolone81

Functionalization of the Acetic Acid Side Chain

The acetic acid group undergoes esterification, amidation, and hydrazide formation:

  • Esterification with ethanol/H₂SO₄ converts the acid to ethyl 3-(9H-carbazol-9-yl)propanoate (79% yield) .

  • Hydrazone formation via reaction with hydrazine hydrate produces methyl pyrazolo-carbazole derivatives (e.g., 4,5-dihydro-2H-pyrazolo[3,4-a]carbazole-3-carboxylate) .

Table 2: Side-Chain Functionalization

Reaction TypeReagent/ConditionsProductYield (%)
EsterificationEthanol, H₂SO₄, refluxEthyl 3-(carbazolyl)propanoate79
Hydrazone formationHydrazine hydrate, ethanol, 3hPyrazolo-carbazole derivative68

CRTH2 Receptor Antagonism via Structural Modifications

Derivatives of 2-(3,4-dihydro-1H-carbazol-9(2H)-yl)acetic acid are optimized for CRTH2 antagonism:

  • Amide modifications (e.g., (S)-2-(3-((5-chloropyrimidin-2-yl)(methyl)amino)-6-fluoro-tetrahydrocarbazol-9-yl)acetic acid) enhance potency and selectivity .

  • Hydrazide derivatives (e.g., 3-(tetrahydrocarbazol-9-yl)-N'-(2-methoxybenzylidene)propanehydrazide) show improved pharmacokinetic profiles .

Oxidation and Reduction Reactions

  • Oxidation of the carbazole ring with HNO₃ yields nitro derivatives (e.g., 3-nitro-9-ethylcarbazole), which are reduced to amino derivatives using Sn/HCl .

  • Reductive alkylation with methylmagnesium iodide forms tertiary alcohols, key intermediates for further cyclization .

Key Mechanistic Insights

  • Cyclization mechanisms often involve acid-catalyzed protonation of hydroxyl groups, followed by carbocation formation and ring closure .

  • C–H activation pathways rely on Rh(III) catalysts to direct regioselective bond formation .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of carbazole, including 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid, exhibit promising anticancer activities. A study highlighted the synthesis of various carbazole derivatives that showed significant inhibition against cancer cell lines. The presence of specific functional groups within the carbazole structure was found to enhance its cytotoxicity .

Table 1: Anticancer Activity of Carbazole Derivatives

CompoundCell Line TestedIC50 (µM)
4cHeLa10
4hMCF-715
4nA54912

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain carbazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, a series of novel carbazole derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .

Table 2: Antimicrobial Activity of Carbazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli1
Compound BS. aureus0.5
Compound CC. albicans2

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties as well. Studies suggest that carbazole derivatives can act as antagonists for the CRTH2 receptor, which is involved in mediating allergic responses and inflammation. This receptor antagonism presents a therapeutic avenue for treating conditions such as asthma and allergic rhinitis .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of N-substituted triazole-based carbazole derivatives and assessed their anticancer activity through molecular docking studies with caspase-3 as a target. The results indicated that specific substitutions on the carbazole structure significantly enhanced binding affinity and anticancer efficacy .

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on evaluating the antimicrobial properties of various carbazole derivatives against clinical isolates of bacteria. The study found that modifications to the carbazole core improved antimicrobial potency, suggesting that structure-activity relationship studies are crucial for developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbazole derivatives such as:

  • 9H-Carbazole
  • 3,6-Dibromo-9H-carbazole
  • 3,6-Di-tert-butyl-9H-carbazole

Uniqueness

2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its acetic acid moiety may enhance its solubility and reactivity compared to other carbazole derivatives.

Biological Activity

2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and findings.

  • Chemical Formula : C₁₄H₁₅NO₂
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 1089490

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.

  • Inhibition of Bacterial Growth : The compound demonstrated significant inhibition against Gram-positive bacteria, with a reported growth inhibition of over 95% at a concentration of 30 µg/mL. For Gram-negative strains such as Pseudomonas aeruginosa, growth inhibition was noted at concentrations of 20 µg/mL .
  • Fungal Activity : The compound also showed antifungal properties, with approximately 35% reduction in Candida albicans growth at certain concentrations .
MicroorganismConcentration (µg/mL)% Inhibition
Staphylococcus aureus30>95
Pseudomonas aeruginosa20>50
Candida albicans3035
Aspergillus flavus6045

Cytotoxicity Studies

Cytotoxicity assays reveal that while the compound exhibits antimicrobial properties, it also shows varying degrees of toxicity to human cells:

  • Fibroblast Viability : The IC₅₀ for human fibroblasts was found to be around 10 µg/mL, indicating substantial cytotoxic effects at higher concentrations. The viability decreased significantly with increasing concentrations from 1 to 70 µg/mL .
Cell TypeConcentration Range (µg/mL)% Viability Reduction
Human Fibroblasts1 - 70Up to 97%

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

  • Membrane Disruption : The compound appears to increase membrane permeability in microbial cells, leading to cell lysis and death .
  • Enzymatic Interactions : It may interact with specific enzymes or receptors that modulate cellular signaling pathways, although detailed studies are required for elucidation.

Research Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy against various strains following CLSI standards. Results indicated that the compound effectively inhibited bacterial growth and altered membrane integrity in treated cultures .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects on human fibroblast cells, revealing a significant reduction in cell viability at higher concentrations, suggesting a need for careful dosage considerations in therapeutic applications .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other carbazole derivatives:

Compound NameAntimicrobial ActivityIC₅₀ (µg/mL)
9H-CarbazoleModerateN/A
3,6-Dibromo-9H-carbazoleLowN/A
This compound High~10

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(3,4-Dihydro-1H-carbazol-9(2H)-yl)acetic acid, and how can reaction parameters be optimized?

  • The compound can be synthesized via ethanol-mediated crystallization, as reported for structurally related carbazole-acetic acid derivatives. Key parameters include solvent selection (e.g., 50% ethanol), controlled evaporation for crystal growth, and yield optimization through recrystallization (67.2% yield achieved in analogous cases). Adjustments for the dihydro moiety may involve hydrogenation steps or protective group strategies .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Single-crystal X-ray diffraction (at 93 K, MoKα radiation) confirms molecular conformation, with unit cell parameters (monoclinic C2/c, a = 32.067 Å, b = 5.340 Å, c = 13.134 Å, β = 97.756°) and hydrogen-bonding networks . NMR and IR validate functional groups, while HPLC-MS ensures purity. Spectral interpretation should focus on aromatic proton environments (δ 7.0–8.5 ppm) and carboxylic acid signatures (1700–1750 cm⁻¹) .

Q. How is this compound applied in analytical chemistry, particularly in HPLC-based methods?

  • Carbazole-acetic acid derivatives are used for pre-column derivatization of alcohols to enhance fluorimetric detection. Methodological considerations include reaction pH (neutral to mildly acidic), stoichiometric excess of the derivatizing agent, and column compatibility (e.g., C18 reverse-phase columns) .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence material properties?

  • The crystal structure is stabilized by O–H···O hydrogen bonds (e.g., O2–H2O···O1i, d = 1.82 Å), creating a 3D network. These interactions reduce solubility in nonpolar solvents and enhance thermal stability (mp > 200°C inferred from analogous compounds) .

Q. How do structural features like dihedral angles and coplanarity impact electronic properties?

  • The tricyclic carbazole system exhibits near-coplanarity (dihedral angles < 3° between benzene and pyrrole rings), promoting π-conjugation. The carboxylic acid group is twisted (88.5° torsion angle), which may reduce acidity compared to planar analogs. Computational studies (DFT) can quantify these effects on reactivity and UV-Vis absorption .

Q. What computational strategies are suitable for predicting reactivity and electronic behavior?

  • Density Functional Theory (DFT) simulations using crystallographic coordinates (e.g., C14H11NO2) can model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Pairing with Molecular Dynamics (MD) simulations elucidates solvation effects and aggregation tendencies .

Methodological Notes

  • Crystallography : For high-resolution data, collect reflections at low temperature (93 K) to minimize thermal motion artifacts. Use SHELX or similar software for refinement .
  • Derivatization : Optimize reaction time (30–60 min) and temperature (25–40°C) to balance derivatization efficiency and byproduct formation .
  • Safety : Handle with inert gas (N₂/Ar) to prevent oxidation, and store in dry conditions (P402 advisories for related compounds) .

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